(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(2-bromobenzylidene)acetohydrazide
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Overview
Description
(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(2-bromobenzylidene)acetohydrazide is a complex organic compound that features a benzo[d][1,2,3]triazole moiety and a bromobenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(2-bromobenzylidene)acetohydrazide typically involves the condensation of 2-bromobenzaldehyde with (1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(2-bromobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(2-bromobenzylidene)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(2-bromobenzylidene)acetohydrazide involves its interaction with specific molecular targets. The benzo[d][1,2,3]triazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromobenzylidene group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(2-chlorobenzylidene)acetohydrazide
- (E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(2-fluorobenzylidene)acetohydrazide
- (E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(2-iodobenzylidene)acetohydrazide
Uniqueness
(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(2-bromobenzylidene)acetohydrazide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and bioactive molecules.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN5O/c16-12-6-2-1-5-11(12)9-17-19-15(22)10-21-14-8-4-3-7-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWAISBSLLUUBU-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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